The Genesis of a Novel Insecticide: A Technical Guide to the Discovery and Synthesis of Triflumezopyrim
The Genesis of a Novel Insecticide: A Technical Guide to the Discovery and Synthesis of Triflumezopyrim
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumezopyrim is a groundbreaking mesoionic insecticide developed by DuPont Crop Protection, representing a new class of chemistry for controlling devastating rice pests.[1][2][3] Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids, makes it a vital tool for managing resistant insect populations.[2][4][5] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of Triflumezopyrim, offering valuable insights for researchers and professionals in the field of crop protection and drug development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding of this novel insecticide.
Introduction
The relentless evolution of insecticide resistance in major agricultural pests, such as the brown planthopper (Nilaparvata lugens), poses a significant threat to global food security.[2] This challenge necessitates the discovery and development of novel insecticidal compounds with new modes of action. Triflumezopyrim emerged from a fungicide discovery program as a serendipitous discovery, showcasing the value of exploring unexpected chemical entities.[2] This mesoionic compound exhibits exceptional potency against a range of hemipteran pests, particularly those that have developed resistance to existing insecticides like imidacloprid.[1][2]
Triflumezopyrim's mechanism of action involves the inhibition of the nicotinic acetylcholine receptor (nAChR), a critical component of the insect central nervous system.[4][5] Unlike neonicotinoids, which are nAChR agonists, Triflumezopyrim acts as an antagonist or desensitizer, leading to a rapid and prolonged inhibition of the receptor.[2][4] This distinct physiological effect provides a crucial advantage in overcoming target-site resistance to neonicotinoids.
This guide will delve into the technical details of Triflumezopyrim's journey from a chemical curiosity to a commercial insecticide, providing a valuable resource for the scientific community.
Physicochemical and Toxicological Properties
A thorough understanding of a compound's physical, chemical, and toxicological profile is paramount for its development and safe application. The following table summarizes key properties of Triflumezopyrim.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₃F₃N₄O₂ | [6] |
| Molecular Weight | 398.34 g/mol | [6] |
| Appearance | Colorless to light yellow crystal | [7] |
| Melting Point | 87-89 °C | [7] |
| Solubility in Water | Low | [7] |
| Solubility in Organic Solvents | Soluble in dimethyl sulfoxide, dimethylformamide, and ketone solvents. | [7] |
| Oral Chronic Reference Dose (RfDoc) | 0.17 mg/kg-day | [5] |
| Acute HHBP Sensitive Lifestage/Population | Children | [5] |
| Chronic HHBP Sensitive Lifestage/Population | General Population | [5] |
Biological Activity and Efficacy
Triflumezopyrim demonstrates remarkable insecticidal activity against a spectrum of economically important pests, particularly in rice cultivation. Its efficacy extends to populations resistant to other insecticide classes.
| Target Pest | Assay Type | Value | Reference(s) |
| Myzus persicae (Green Peach Aphid) | Radioligand Binding Assay (Ki for displacing ³H-imidacloprid) | 43 nM | [4][8] |
| Periplaneta americana (American Cockroach) Neurons | Voltage Clamp (IC₅₀ for nAChR current inhibition) | 0.6 nM | [4][8] |
| Nilaparvata lugens (Brown Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.150 mg/L | [8] |
| Nilaparvata lugens - Susceptible Strain | Topical Application (LD₅₀) | 0.094 ng/insect | [8] |
| Sogatella furcifera (White-backed Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.042 mg/L | [8] |
| Sogatella furcifera - Susceptible Strain | Topical Application (LD₅₀) | 0.026 ng/insect | [8] |
| Laodelphax striatellus (Small Brown Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.024 mg/L | [8] |
| Laodelphax striatellus - Susceptible Strain | Topical Application (LD₅₀) | 0.032 ng/insect | [8] |
| Aphis craccivora (Cowpea Aphid) | - | LC₅₀ = 4.76 µg/mL | [1] |
Experimental Protocols
Synthesis of Triflumezopyrim
The synthesis of Triflumezopyrim involves the preparation of two key intermediates: N-(5-pyrimidinyl)methyl-2-pyridinamine and a 2-[3-(trifluoromethyl)phenyl]malonic acid derivative. These are then coupled and cyclized to form the final mesoionic product.[9]
Protocol for the Synthesis of N-(5-pyrimidinyl)methyl-2-pyridinamine:
-
Imidization: A mixture of 2-aminopyridine and 5-formylpyrimidine is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. Water is removed azeotropically using a Dean-Stark trap to drive the reaction towards the formation of the imine.
-
Reduction: The reaction mixture is cooled, and sodium borohydride is added portion-wise to reduce the imine to the corresponding secondary amine.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization.
Protocol for the Synthesis of Dimethyl 2-[3-(trifluoromethyl)phenyl]malonate:
-
Coupling Reaction: m-Trifluoromethyl iodobenzene and dimethyl malonate are coupled in the presence of a suitable catalyst and base.
-
Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by distillation or chromatography.
Final Cyclization to Triflumezopyrim:
-
Hydrolysis: The dimethyl 2-[3-(trifluoromethyl)phenyl]malonate is hydrolyzed to the corresponding malonic acid using a base such as sodium hydroxide, followed by acidification.
-
Condensation and Cyclization: The N-(5-pyrimidinyl)methyl-2-pyridinamine and the 2-[3-(trifluoromethyl)phenyl]malonic acid are condensed in an inert solvent with heating. This step can be facilitated by the use of a coupling agent or by converting the malonic acid to a more reactive derivative. The condensation is followed by an intramolecular cyclization to form the mesoionic ring system of Triflumezopyrim.
-
Purification: The final product is purified by crystallization or column chromatography to yield Triflumezopyrim as a solid.
Biological Assays
Radioligand Binding Assay (Competitive Inhibition):
-
Membrane Preparation: Prepare membrane fractions from the target insect tissue (e.g., heads of Myzus persicae) by homogenization and differential centrifugation.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl, at a physiological pH.
-
Incubation: In a microplate, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the nAChR (e.g., ³H-imidacloprid), and varying concentrations of the test compound (Triflumezopyrim).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of Triflumezopyrim that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired insect nAChR subunits (e.g., Drosophila α2 and chick β2 chimeric receptors).
-
Incubation: Incubate the injected oocytes for several days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a control solution and then with solutions containing acetylcholine (the agonist) alone or in combination with different concentrations of Triflumezopyrim.
-
Data Acquisition and Analysis: Record the currents elicited by acetylcholine in the absence and presence of Triflumezopyrim. Determine the concentration of Triflumezopyrim that causes a 50% inhibition of the acetylcholine-induced current (IC₅₀).
Visualizing the Science Behind Triflumezopyrim
To better illustrate the key concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Discovery workflow of Triflumezopyrim.
Caption: Simplified synthetic pathway of Triflumezopyrim.
References
- 1. Selective toxicity of the mesoionic insecticide, triflumezopyrim, to rice planthoppers and beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triflumezopyrim | C20H13F3N4O2 | CID 57414497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of triflumezopyrim as a potent hopper insecticide1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
